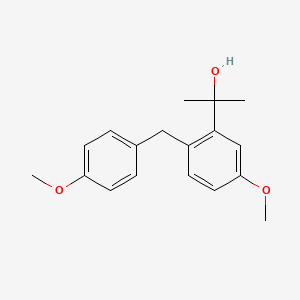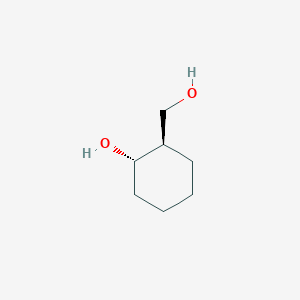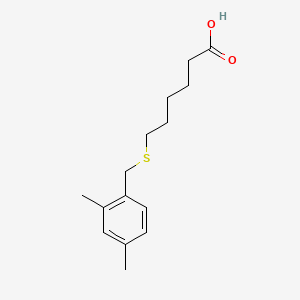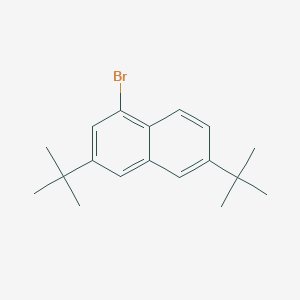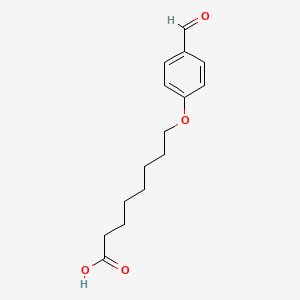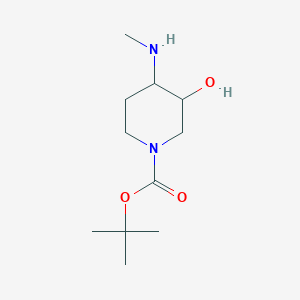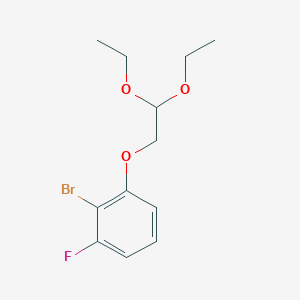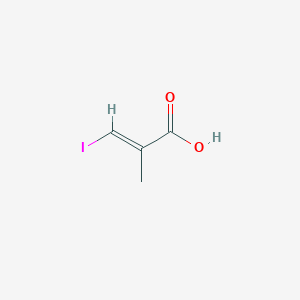![molecular formula C10H24O2Si B8263843 2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol](/img/structure/B8263843.png)
2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol
描述
2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol is an organosilicon compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The TBDMS group is commonly employed to protect hydroxyl groups during chemical reactions, preventing unwanted side reactions.
准备方法
The synthesis of 2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol typically involves the reaction of tert-butyldimethylsilyl chloride with 2-methylpropan-1-ol in the presence of a base such as imidazole or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-methylpropan-1-ol+tert-butyldimethylsilyl chloride→this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Common reagents and conditions used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and TBAF for deprotection of the TBDMS group. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:
Protecting Group: The TBDMS group is used to protect hydroxyl groups during multi-step synthesis, allowing for selective reactions at other functional groups.
Synthesis of Complex Molecules: It is used in the synthesis of natural products, pharmaceuticals, and other complex organic molecules.
Biological Studies: The compound is used in the preparation of biologically active molecules, aiding in the study of their mechanisms of action and interactions with biological targets.
作用机制
The mechanism by which 2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol exerts its effects is primarily through the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted reactions. This allows for selective reactions at other functional groups in the molecule. The deprotection of the TBDMS group can be achieved using fluoride ions, which cleave the silyl ether linkage, regenerating the free hydroxyl group.
相似化合物的比较
2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol is unique due to the stability and ease of removal of the TBDMS protecting group. Similar compounds include:
2-(Trimethylsilyloxy)-2-methylpropan-1-ol: Uses a trimethylsilyl (TMS) group, which is less bulky and less stable than the TBDMS group.
2-(Triisopropylsilyloxy)-2-methylpropan-1-ol: Uses a triisopropylsilyl (TIPS) group, which is bulkier and more stable than the TBDMS group but more challenging to remove.
2-(tert-Butyldiphenylsilyloxy)-2-methylpropan-1-ol: Uses a tert-butyldiphenylsilyl (TBDPS) group, which is more stable than the TBDMS group but also more challenging to remove.
Each of these compounds has its own advantages and disadvantages, making them suitable for different applications in organic synthesis.
属性
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si/c1-9(2,3)13(6,7)12-10(4,5)8-11/h11H,8H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFSQZCAUPSTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C)(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

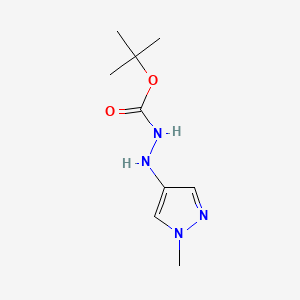
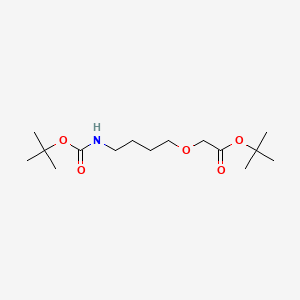
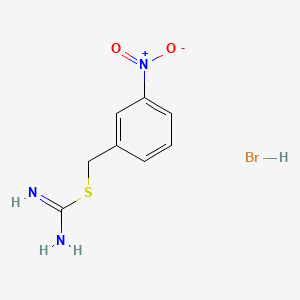
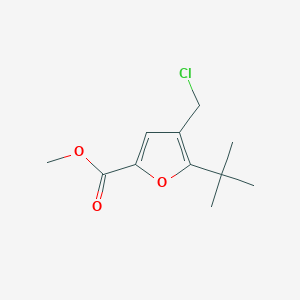
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-(pyridin-4-yl)propanoic acid](/img/structure/B8263804.png)
